N-[(2R)-2-hydroxyheptadecyl]hexadecanamide
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Overview
Description
N-[(2R)-2-hydroxyheptadecyl]hexadecanamide is a complex organic compound that belongs to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of eukaryotic cells and play a crucial role in maintaining the skin’s barrier function and retaining moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-hydroxyheptadecyl]hexadecanamide typically involves the reaction of hexadecanoic acid with a suitable amine, followed by a series of purification steps. One common method involves the use of hexadecanoyl chloride and (2R)-2-hydroxyheptadecylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-2-hydroxyheptadecyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of hexadecanoic acid derivatives.
Reduction: Formation of hexadecanamine derivatives.
Substitution: Formation of various substituted hexadecanamides.
Scientific Research Applications
N-[(2R)-2-hydroxyheptadecyl]hexadecanamide has several scientific research applications:
Chemistry: Used as a model compound in the study of lipid chemistry and membrane biophysics.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Explored for its potential in treating skin disorders and as a component in drug delivery systems.
Industry: Used in the formulation of cosmetics and skincare products due to its moisturizing properties.
Mechanism of Action
The mechanism of action of N-[(2R)-2-hydroxyheptadecyl]hexadecanamide involves its interaction with cell membranes. It integrates into the lipid bilayer, enhancing the barrier function and reducing transepidermal water loss. In biological systems, it can modulate cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound’s effects are mediated through its interaction with specific receptors and enzymes within the cell membrane.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R)-2-hydroxypropyl]hexadecanamide
- N-[(2R)-2-hydroxyethyl]hexadecanamide
- N-[(2R)-2-hydroxybutyl]hexadecanamide
Uniqueness
N-[(2R)-2-hydroxyheptadecyl]hexadecanamide is unique due to its specific fatty acid chain length and the presence of a hydroxyl group at the second carbon of the heptadecyl chain. This structural feature imparts distinct physicochemical properties, such as enhanced stability and specific interactions with biological membranes, making it particularly effective in applications related to skin barrier function and moisture retention.
Properties
Molecular Formula |
C33H67NO2 |
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Molecular Weight |
509.9 g/mol |
IUPAC Name |
N-[(2R)-2-hydroxyheptadecyl]hexadecanamide |
InChI |
InChI=1S/C33H67NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(35)31-34-33(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,35H,3-31H2,1-2H3,(H,34,36)/t32-/m1/s1 |
InChI Key |
SCCABQBVDWFVHP-JGCGQSQUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H](CNC(=O)CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CNC(=O)CCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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